

A Researcher's Guide to the Procurement and Handling of Cyclohexanethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexanethiol*

Cat. No.: *B074751*

[Get Quote](#)

An In-depth Technical Guide for Scientists and Drug Development Professionals

This guide provides a comprehensive overview of the procurement, handling, and key research applications of research-grade **cyclohexanethiol** (CAS No. 1569-69-3). It is intended for researchers, laboratory managers, and drug development professionals who utilize this versatile thiol compound in their work.

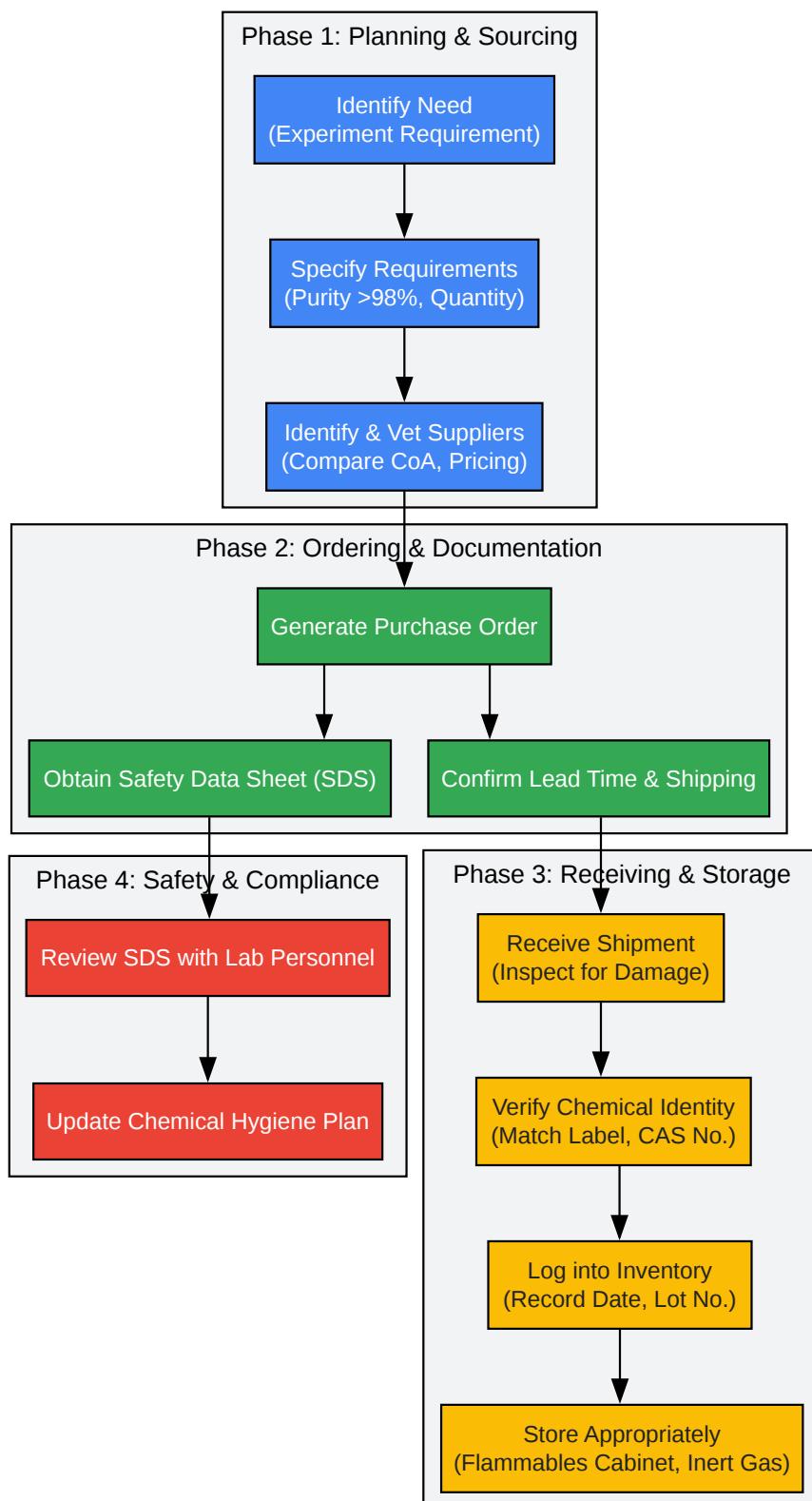
Introduction to Cyclohexanethiol

Cyclohexanethiol, also known as cyclohexyl mercaptan, is a cyclic thiol with the chemical formula C₆H₁₁SH.^[1] It is a colorless liquid characterized by a strong, disagreeable odor typical of mercaptans. This compound serves as a critical intermediate and building block in various fields of organic synthesis, particularly in the pharmaceutical and agrochemical sectors.^[2] Its utility stems from the reactive sulfhydryl (-SH) group, which readily participates in a variety of chemical transformations. In research and development, **cyclohexanethiol** is used as a starting material for the synthesis of biologically active compounds, including potential inhibitors of prostaglandins and leukotrienes.^[3]

Physical and Chemical Properties:

Property	Value
CAS Number	1569-69-3 [1]
Molecular Formula	C ₆ H ₁₂ S [4]
Molecular Weight	116.22 g/mol [4]
Appearance	Colorless liquid
Boiling Point	158-160 °C [5]
Density	0.95 g/mL at 25 °C [5]
Flash Point	43 °C (109.4 °F) [1]
Solubility	Insoluble in water; Soluble in chloroform, acetone, benzene, ether. [6] [7]

Commercial Suppliers and Procurement


Sourcing high-purity **cyclohexanethiol** is critical for ensuring the reliability and reproducibility of experimental results. Research-grade material is typically available with purities of 97% or higher. When procuring this chemical, it is essential to obtain a Certificate of Analysis (CoA) to verify purity and a Safety Data Sheet (SDS) for handling and safety information.[\[2\]](#)

Below is a summary of major commercial suppliers offering research-grade **cyclohexanethiol**.

Supplier	Example Product Number	Typical Purity	Notes
Sigma-Aldrich (Merck)	C105600	97% ^[1]	A leading supplier to the global life science industry. ^[5]
TCI (Tokyo Chemical Industry)	C0727	>98.0% (GC) ^[8]	Offers various quantities, from 25mL to 500mL. ^[9]
Alfa Aesar (Thermo Fisher)	A14519 (example)	97+%	Provides detailed safety and handling information. ^[10]
Santa Cruz Biotechnology	sc-238479	N/A	Marketed as a biochemical for proteomics research. ^[11]
Apollo Scientific	1569-69-3	N/A	Specifies stock availability in different regions. ^[12]
Parchem	1569-69-3	N/A	Offers bulk and R&D quantities. ^[7]

Procurement Workflow for Research Chemicals

A systematic approach to chemical procurement is essential for laboratory safety and experimental success. The following diagram illustrates a logical workflow for procuring a research-grade chemical like **cyclohexanethiol**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for procuring research-grade **cyclohexanethiol**.

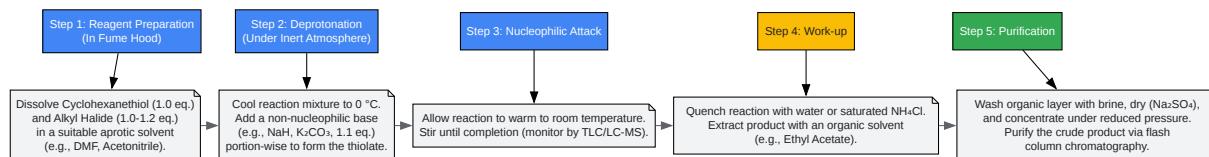
Safe Handling, Storage, and Disposal

Cyclohexanethiol is a hazardous chemical that requires strict safety protocols. It is flammable, toxic if swallowed or inhaled, and causes skin and eye irritation.[4][10]

Key Safety and Handling Precautions:

- Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood. Use a closed system or handle under an inert gas (e.g., Argon, Nitrogen) as the compound is air-sensitive.[6][10]
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical splash goggles are mandatory.[4]
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[4]
 - Body Protection: A lab coat and appropriate protective clothing are required.[4]
- Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. The product and equipment must be grounded to prevent static discharge. Use only non-sparking tools.
- Storage: Store in a cool, dry, dark, and well-ventilated place in tightly sealed containers. It should be stored under an inert gas and away from oxidizing agents.[4] Store in a designated flammables cabinet.[1]
- Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Evacuate the area and eliminate all ignition sources.
- Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[4]

Applications in Research and Drug Development


The primary utility of **cyclohexanethiol** in research is as a nucleophile in organic synthesis to form thioethers (sulfides), which are common structural motifs in many pharmaceutical compounds.

Key Reactions:

- **S-Alkylation:** The deprotonated thiol (thiolate) acts as a potent nucleophile, reacting with alkyl halides or other electrophiles to form carbon-sulfur bonds. This is a fundamental method for synthesizing thioethers.
- **Thiol-Ene "Click" Chemistry:** In the presence of a radical initiator (often UV light), the thiol group can add across a double bond (an alkene or "ene") in a highly efficient and specific manner. This "click" reaction is valued for its mild conditions and high yields, making it suitable for bioconjugation and materials science.
- **Oxidation:** The sulfhydryl group can be oxidized to form a disulfide bridge, a linkage of importance in peptide and protein chemistry.

Generalized Experimental Protocol: S-Alkylation

The following is a generalized protocol for the synthesis of an alkyl cyclohexyl sulfide via S-alkylation. This protocol must be adapted and optimized for specific substrates and scales, and a thorough risk assessment must be performed before commencing any work.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a typical S-alkylation reaction.

Materials:

- **Cyclohexanethiol**

- An appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)
- A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)
- Anhydrous aprotic solvent (e.g., DMF, acetonitrile)
- Standard laboratory glassware, including a round-bottom flask and reflux condenser
- Inert atmosphere setup (Nitrogen or Argon)
- Magnetic stirrer and heating mantle
- Reagents for work-up and purification

Procedure:

- Reaction Setup: Under an inert atmosphere, add the anhydrous solvent to a round-bottom flask equipped with a magnetic stir bar.
- Reagent Addition: Dissolve the **cyclohexanethiol** in the solvent. Add the base portion-wise at 0 °C to generate the cyclohexylthiolate anion.
- Alkylation: Add the alkyl halide to the solution. The reaction may be stirred at room temperature or gently heated to drive it to completion.
- Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding water or a saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude product by flash column chromatography to yield the final thioether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acgpubs.org [acgpubs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 9. benchchem.com [benchchem.com]
- 10. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [A Researcher's Guide to the Procurement and Handling of Cyclohexanethiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074751#commercial-suppliers-and-procurement-of-research-grade-cyclohexanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com